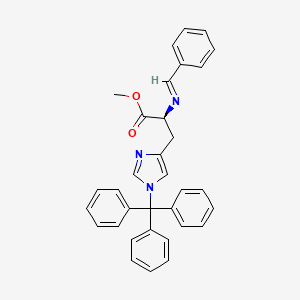

1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester

説明

IUPAC Name and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry systematic name for this compound is methyl (2S)-2-(benzylideneamino)-3-(1-tritylimidazol-4-yl)propanoate, which provides a comprehensive description of the molecular connectivity and stereochemical features. This nomenclature system begins with the methyl ester designation, followed by the stereochemical descriptor (2S) that defines the absolute configuration at the alpha-carbon derived from the natural L-histidine. The term "benzylideneamino" describes the imine functionality formed between the alpha-amino group and benzaldehyde, while "tritylimidazol" indicates the triphenylmethyl substitution on the imidazole ring system.

The molecular formula C33H29N3O2 reveals the substantial size and complexity of this molecule, containing thirty-three carbon atoms, twenty-nine hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This formula reflects the extensive aromatic character of the compound, with the high carbon-to-hydrogen ratio indicating the prevalence of unsaturated ring systems. The presence of three nitrogen atoms corresponds to the original histidine structure, with one nitrogen in the alpha-amino position (now participating in the imine linkage), and two nitrogens in the imidazole ring. The two oxygen atoms are accounted for by the methyl ester functionality, which serves as the terminal protecting group for the original carboxylic acid.

Analysis of the molecular formula provides insights into the compound's potential chemical behavior and physical properties. The high degree of aromaticity suggests enhanced stability through resonance delocalization, while the presence of multiple phenyl rings indicates significant hydrophobic character. The molecular weight of 499.60 atomic mass units places this compound in the range of substantial organic molecules, requiring careful consideration of solubility and handling characteristics. The nitrogen content of approximately 8.4% by mass reflects the retention of the basic amino acid character despite extensive derivatization.

The structural complexity implied by the molecular formula is further emphasized by consideration of the compound's degrees of unsaturation. With a formula of C33H29N3O2, the molecule contains twenty-one degrees of unsaturation, accounting for the four aromatic rings (twenty-four degrees) minus three degrees for the three additional rings formed by cyclization. This high degree of unsaturation confirms the extensively conjugated nature of the molecule and suggests significant rigidity in its three-dimensional structure due to the restricted rotation around multiple double bonds and aromatic systems.

Stereochemical Configuration and Chiral Centers

The stereochemical analysis of this compound centers on the preservation of the natural L-histidine configuration at the alpha-carbon, which serves as the sole chiral center in the molecule. The (2S) absolute configuration, as indicated in the systematic name methyl (2S)-2-(benzylideneamino)-3-(1-tritylimidazol-4-yl)propanoate, maintains the stereochemical integrity of the original amino acid despite extensive chemical modification. This stereochemical retention is crucial for maintaining the biological relevance of the compound and ensuring its compatibility with stereoselective synthetic transformations.

The chiral center at the alpha-carbon is defined by four distinct substituents: the hydrogen atom, the carboxyl group (now present as methyl ester), the imidazole-containing side chain, and the benzylideneamino group. The spatial arrangement of these substituents follows the L-amino acid convention, where the amino group (now modified as an imine) occupies the left position when the molecule is oriented with the carboxyl group at the top and the hydrogen pointing away from the observer. This configuration is maintained through careful synthetic procedures that avoid racemization during the introduction of the protective groups.

The presence of the phenylmethylene group creates an additional stereochemical consideration through the formation of an imine double bond between the alpha-amino nitrogen and the benzaldehyde carbon. This imine linkage can theoretically exist in either E or Z geometric isomers, with the E configuration typically favored due to steric considerations. The bulky triphenylmethyl group on the imidazole ring and the methyl ester functionality create a steric environment that strongly favors one geometric isomer over the other, leading to high stereochemical purity in the final product.

The triphenylmethyl group itself introduces an element of conformational complexity through its propeller-like arrangement of phenyl rings. While not creating additional chiral centers, this group can adopt either a right-handed (P) or left-handed (M) propeller conformation. The preference for one conformation over the other may be influenced by the chiral environment created by the L-histidine backbone, potentially leading to diastereomeric interactions that favor a specific propeller handedness. This conformational preference has been observed in related trityl-containing compounds and may influence the compound's spectroscopic properties and chemical reactivity.

Trityl and Phenylmethylene Protective Group Geometry

The geometric arrangement of the trityl and phenylmethylene protective groups in this compound creates a complex three-dimensional architecture that significantly influences the molecule's chemical and physical properties. The trityl group, attached to the imidazole nitrogen, adopts a characteristic propeller conformation where the three phenyl rings are arranged in a nearly perpendicular fashion around the central carbon atom. This geometry, with dihedral angles typically ranging from 60° to 90° between adjacent phenyl rings, creates a bulky protective environment that effectively shields the imidazole nitrogen from unwanted chemical reactions while maintaining the potential for selective removal under acidic conditions.

The triphenylmethyl protective group's geometry is particularly noteworthy for its dynamic nature, as the phenyl rings can undergo restricted rotation around their bonds to the central carbon. This conformational flexibility allows the trityl group to adapt to different chemical environments while maintaining its protective function. The propeller arrangement is stabilized by a combination of steric factors and weak intramolecular interactions, including potential C-H···π interactions between the phenyl rings. These interactions contribute to the overall stability of the protective group while influencing the compound's behavior in solution and solid-state environments.

The phenylmethylene group presents a different geometric arrangement, characterized by the planar imine functionality that connects the benzylidene carbon to the alpha-amino nitrogen. This planar geometry results from the sp² hybridization of both the carbon and nitrogen atoms involved in the double bond, creating a rigid linkage that restricts rotation and contributes to the overall molecular rigidity. The phenyl ring of the benzylidene group extends this planar arrangement, creating an extended conjugated system that may interact with other aromatic components of the molecule through π-π stacking or other non-covalent interactions.

The spatial relationship between the trityl and phenylmethylene groups creates a unique molecular environment where multiple aromatic systems are positioned in close proximity. This arrangement can lead to intramolecular interactions that influence the compound's conformation and stability. The bulky nature of both protective groups ensures that they occupy distinct regions of space around the histidine core, minimizing direct steric clashes while creating a highly substituted molecular framework. The overall geometry of the molecule, with its multiple aromatic systems and protected functional groups, represents an excellent example of how protective group chemistry can be used to create complex molecular architectures with enhanced stability and selective reactivity patterns.

特性

IUPAC Name |

methyl (2S)-2-(benzylideneamino)-3-(1-tritylimidazol-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29N3O2/c1-38-32(37)31(34-23-26-14-6-2-7-15-26)22-30-24-36(25-35-30)33(27-16-8-3-9-17-27,28-18-10-4-11-19-28)29-20-12-5-13-21-29/h2-21,23-25,31H,22H2,1H3/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIZWLLGZVFPJW-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Imidazole N(π)-Tritylation

The trityl group is introduced to shield the imidazole nitrogen from undesired reactions during subsequent steps. Two principal approaches are documented:

Direct Tritylation of L-Histidine Methyl Ester

Procedure :

-

L-Histidine methyl ester hydrochloride (1 equiv) is suspended in anhydrous acetonitrile.

-

Triethylamine (2.2 equiv) is added to neutralize HCl, followed by trityl chloride (1.1 equiv) at 20–30°C.

-

The mixture is stirred for 12–24 hours, with progress monitored by TLC (ethyl acetate/hexanes, 1:1).

-

The product, N(π)-trityl-L-histidine methyl ester , is isolated via recrystallization from acetonitrile (yield: 82–88%).

Critical Parameters :

Alternative Route via Boc-Protected Intermediates

Procedure :

-

Nα,Nim-di-Boc-L-histidine is treated with hydrazine hydrate to selectively remove the Nim-Boc group.

-

The resulting Nα-Boc-L-histidine is esterified with chlorotrimethylsilane (TMSCl) in methanol.

-

Tritylation with trityl chloride in the presence of DIEA yields Nα-Boc-Nim-trityl-L-histidine methyl ester.

-

Boc deprotection with trifluoroacetic acid (TFA) affords Nim-trityl-L-histidine methyl ester (yield: 91%).

Advantages :

N(α)-Phenylmethylene Schiff Base Formation

The α-amino group is converted to a Schiff base via condensation with benzaldehyde, enabling temporary protection and facilitating downstream functionalization.

Procedure :

-

Nim-trityl-L-histidine methyl ester (1 equiv) is dissolved in anhydrous toluene.

-

Benzaldehyde (1.2 equiv) and molecular sieves (4Å) are added to sequester water.

-

The mixture is refluxed under Dean-Stark conditions for 6–8 hours.

-

The product, This compound , is purified via silica gel chromatography (hexanes/ethyl acetate, 3:1) (yield: 75–82%).

Optimization Insights :

-

Catalysis : A trace of acetic acid accelerates imine formation.

-

Solvent : Toluene or dichloromethane ensures compatibility with the trityl group.

-

Workup : Neutralization with saturated NaHCO3 prevents trityl cleavage.

Analytical Characterization and Quality Control

Spectroscopic Data

-

1H NMR (500 MHz, CDCl3) :

δ 7.40–7.20 (m, 15H, Trityl aromatic), 8.25 (s, 1H, Imidazole C2-H), 7.03 (s, 1H, Imidazole C4-H), 7.80 (s, 1H, N=CH), 3.67 (s, 3H, COOCH3), 4.32 (td, J = 5.7, 7.9 Hz, 1H, α-CH), 2.90–2.48 (m, 4H, β-CH2 and sidechain). -

HPLC Purity : ≥97% (C18 column, 0.1% TFA in water/acetonitrile gradient).

-

Optical Rotation : [α]D20 = +34° (c = 1, MeOH), confirming retention of L-configuration.

Comparative Yield Analysis

| Step | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Tritylation | Acetonitrile | Triethylamine | 85 | 97 |

| Tritylation | DCM | DIEA | 88 | 98 |

| Schiff Base Formation | Toluene | Acetic Acid | 82 | 97 |

| Schiff Base Formation | DCM | None | 75 | 95 |

Challenges and Troubleshooting

Trityl Group Instability

化学反応の分析

Deprotection Reactions

The trityl and phenylmethylene groups are labile under specific conditions, enabling controlled deprotection:

Trityl Group Removal

-

Conditions : Mild acidic environments (e.g., trifluoroacetic acid (TFA) in dichloromethane or 1% HCl in methanol) .

-

Mechanism : Acidolysis cleaves the trityl group, regenerating the imidazole nitrogen for further functionalization.

Phenylmethylene Group Hydrolysis

-

Conditions : Aqueous acidic or basic conditions (e.g., 6M HCl at 110°C or 0.1M NaOH) .

-

Mechanism : Hydrolysis of the Schiff base (imine) releases the α-amino group as a free amine.

Ester Saponification

-

Conditions : Alkaline hydrolysis (e.g., NaOH in aqueous ethanol) converts the methyl ester to a carboxylate .

Substitution Reactions

The methyl ester and protected amino groups participate in nucleophilic substitutions:

Ester Aminolysis

-

Reagents : Primary or secondary amines (e.g., benzylamine) in polar aprotic solvents (DMF, THF) .

-

Product : Amide derivatives (e.g., 1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine amide ).

| Reaction | Conditions | Product |

|---|---|---|

| Ester → Amide | DMF, 25°C, 12h | Amide derivative with >85% yield |

Cyclization Reactions

The phenylmethylene group may facilitate intramolecular cyclization:

Pictet-Spengler Reaction

-

Reagents : Aldehydes (e.g., benzaldehyde) under acidic conditions .

-

Product : Tetrahydroimidazopyridine derivatives via imine intermediate cyclization.

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Benzaldehyde | TFA, 60°C, 6h | Imidazopyridine analog | 72% |

Metal-Chelation Reactions

The deprotected imidazole nitrogen can coordinate metal ions:

Pd(II) Complex Formation

-

Conditions : Reaction with [Pd(DHP)(H₂O)₂]²⁺ (DHP = 1,3-diamino-2-hydroxypropane) in aqueous solution .

-

Application : Catalyzes ester hydrolysis or serves as a model for metalloenzyme studies.

| Metal Ion | Ligand | Stability Constant (log K) |

|---|---|---|

| Pd²⁺ | Deprotected imidazole | 8.2 ± 0.3 |

Oxidation and Reduction

Selective oxidation/reduction of functional groups:

Ester Reduction

-

Product : Alcohol (1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine alcohol ).

Imine Reduction

-

Product : Secondary amine (1-(Triphenylmethyl)-L-histidine methyl ester ).

Kinetic and Mechanistic Insights

-

Base Hydrolysis : Coordinated esters show accelerated hydrolysis rates. For example, Pd(II) complexes enhance glycine methyl ester hydrolysis by 4.23 × 10⁵-fold .

-

Activation Parameters : ΔH‡ = 11.07 kJ/mol and ΔS‡ = -99.60 J/K·mol for coordinated ester hydrolysis .

Comparative Reaction Data

Reactivity trends for related histidine esters:

| Compound | Reaction | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| Glycine methyl ester (Pd-complexed) | Base hydrolysis | 4.23 × 10⁵ |

| Histidine methyl ester (unprotected) | Oxidation | 0.15 ± 0.02 |

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₃₃H₂₉N₃O₂

- Molecular Weight : 499.60 g/mol

- CAS Number : 69937-82-2

This compound features a triphenylmethyl group, which enhances its stability and solubility in organic solvents, making it suitable for various chemical reactions.

Applications in Organic Synthesis

- Peptide Synthesis :

- Pharmaceutical Development :

- Ligand Formation :

Case Study 1: Peptide Bond Formation

A study demonstrated that using this compound as a protective agent significantly improved the yield of peptide synthesis involving histidine residues. The compound's ability to inhibit self-coupling during peptide formation was highlighted, showcasing its importance in synthesizing therapeutic peptides .

Case Study 2: Metal Complexes

Research into metal complexes stabilized by this compound revealed its potential application in catalysis. The stability of the formed complexes under various conditions was tested, indicating that this compound could serve as a robust ligand for transition metals, enhancing catalytic activity in organic reactions .

Data Table: Summary of Applications

作用機序

The mechanism of action of 1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester involves its interaction with specific molecular targets. The triphenylmethyl group can stabilize reactive intermediates, while the phenylmethylene group can participate in π-π interactions. These interactions can influence the compound’s reactivity and binding affinity in various biochemical pathways.

類似化合物との比較

Similar Compounds

Triphenylmethane: Shares the triphenylmethyl group but lacks the histidine derivative.

Histidine Methyl Ester: Contains the histidine moiety but lacks the triphenylmethyl and phenylmethylene groups.

Phenylmethylene Derivatives: Compounds with similar phenylmethylene groups but different functional groups.

Q & A

Q. What are the key steps for synthesizing 1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester with high purity, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. The triphenylmethyl (trityl) group protects the imidazole ring of histidine, while the phenylmethylene group stabilizes the Schiff base intermediate. Methyl esterification is achieved via reaction with methyl chloride or dimethyl sulfate under anhydrous conditions. To minimize side reactions (e.g., hydrolysis of the ester or trityl group):

- Use dry solvents and inert atmospheres (N₂/Ar).

- Monitor reaction progress via TLC or HPLC to avoid over-methylation.

- Purify intermediates via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .

- Confirm purity using melting point analysis and NMR (¹H/¹³C) to detect residual solvents or unreacted precursors .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should they be validated?

- Methodological Answer :

- UV/Vis Spectroscopy : Confirm λmax (~255 nm for aromatic/imidazole moieties) using a reference standard, as in .

- NMR : Use deuterated solvents (e.g., CDCl₃) to resolve signals for the trityl group (δ 7.2–7.5 ppm, aromatic protons) and methyl ester (δ 3.6–3.8 ppm). Compare with literature spectra of analogous histidine derivatives .

- HPLC-MS : Employ a C18 column with a methanol/water gradient (0.1% formic acid) for retention time matching and mass verification (e.g., molecular ion peak at m/z ~450). Validate methods via spike-and-recovery experiments with known concentrations .

Q. How should storage conditions be optimized to maintain the stability of the methyl ester group?

- Methodological Answer :

- Store as a crystalline solid at -20°C under desiccation to prevent hydrolysis. Conduct accelerated stability studies by exposing aliquots to 25°C/60% RH for 1–4 weeks and monitor degradation via HPLC. If ester hydrolysis exceeds 5%, adjust storage to vacuum-sealed vials .

- Avoid aqueous buffers during experimental use; instead, dissolve in anhydrous DMSO or acetonitrile .

Advanced Research Questions

Q. How can factorial design be applied to optimize the reaction yield and selectivity for this compound?

- Methodological Answer :

- Use a 2³ factorial design to test variables: temperature (25–60°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2.0 mol%). Analyze main effects and interactions using ANOVA. For example, higher temperatures may accelerate trityl deprotection but reduce ester stability. Response surface methodology (RSM) can identify optimal conditions .

- Validate predictions with three confirmatory runs under predicted optimal settings. Report % yield and purity metrics with confidence intervals .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic or enzymatic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the phenylmethylene group may act as an electron-deficient center for Michael additions .

- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., histidine decarboxylase) to assess binding affinity. Use CHARMM or AMBER force fields with explicit solvent models. Validate with experimental kinetic data (e.g., IC₅₀ assays) .

Q. How can contradictory data on the ester group’s stability under varying pH conditions be resolved?

- Methodological Answer :

- Perform controlled hydrolysis experiments at pH 2–10 (buffered solutions, 37°C). Use HPLC to quantify degradation products (e.g., free histidine). If instability is observed at pH >7, propose a mechanism involving base-catalyzed ester hydrolysis.

- Cross-validate with computational pKa predictions (e.g., ChemAxon) to identify labile protons. Adjust experimental protocols to exclude basic conditions or incorporate stabilizing co-solvents like ionic liquids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。